molecular formula C12H5Cl3O B13409456 1,3,6-Trichlorodibenzofuran CAS No. 83704-39-6

1,3,6-Trichlorodibenzofuran

Cat. No.: B13409456
CAS No.: 83704-39-6
M. Wt: 271.5 g/mol
InChI Key: AGPTXRLVBIRYLV-UHFFFAOYSA-N
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Comparison with Similar Compounds

1,3,6-Trichlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds like:

This compound is unique due to its specific chlorine atom positions, which influence its chemical reactivity and interaction with biological targets.

Biological Activity

1,3,6-Trichlorodibenzofuran (TCDF) is a member of the dibenzofuran family, which includes various chlorinated derivatives known for their environmental persistence and biological effects. This article explores the biological activity of TCDF, focusing on its toxicological implications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H5Cl3O
  • Molecular Weight : 273.52 g/mol
  • CAS Number : 55119-75-2

The biological activity of TCDF is primarily mediated through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, TCDF forms a complex that translocates to the nucleus and regulates gene expression related to xenobiotic metabolism and other physiological processes. This mechanism is similar to that observed with other dioxins and dibenzofurans, such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin).

Endocrine Disruption

Research indicates that TCDF can disrupt endocrine function. A study reported a decrease in serum total T4 levels in rats exposed to TCDF, suggesting potential thyroid-disrupting effects. The no-observed-adverse-effect level (NOAEL) for these effects was determined to be approximately 4.65 μg/kg/day .

Immunotoxicity

TCDF exposure has been associated with immunotoxic effects. In guinea pigs, significant thymic atrophy was observed following exposure to doses as low as 0.5 μg/kg/day, indicating potential risks for immune system impairment .

Developmental Toxicity

Developmental studies in mice have shown that exposure to TCDF can result in hydronephrosis and altered sexual behavior in male offspring at critical gestational periods. The lowest observed adverse effect level (LOAEL) for these outcomes was reported at 10 μg/kg/day .

Case Study 1: Endocrine Effects in Rats

In a controlled study involving rat hepatocytes, TCDF was found to induce cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. The induction was significantly higher in rat models compared to human hepatocytes, indicating species-specific responses to TCDF exposure .

SpeciesCYP Enzyme InducedInduction Level (Fold Increase)
RatCYP1A120
HumanCYP1A22-5

Case Study 2: Immunological Impact on Guinea Pigs

In another study examining the immunological effects of TCDF on guinea pigs, marked decreases in thymus size were noted after just one day of exposure at doses of 5 μg/kg. This highlights the compound's rapid impact on immune function .

Summary of Health Effects

The following table summarizes key findings from various studies regarding the biological activity and health effects of TCDF:

Study ReferenceSpeciesDurationNOAEL (μg/kg/day)LOAEL (μg/kg/day)Observed Effects
Crofton et al.Rat4 days4.651Decrease in serum T4 levels
Moore et al.Guinea Pig1 day-5Thymic atrophy
Weber et al.MouseGD 10-10Hydronephrosis in offspring
McNulty et al.Monkey6 months0.21-Metaplasia of gastric mucosa

Properties

IUPAC Name

1,3,6-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-4-9(15)11-7-2-1-3-8(14)12(7)16-10(11)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPTXRLVBIRYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C2C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232552
Record name 1,3,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-39-6
Record name 1,3,6-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I043FM5MR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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